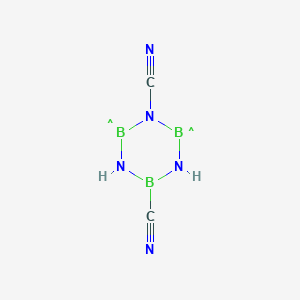
3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl is a unique compound characterized by its triazine ring structure with boron and cyano groups
Preparation Methods
The synthesis of 3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl typically involves the reaction of boron trichloride with cyanuric chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The cyano groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted triazines and boron-containing derivatives.
Scientific Research Applications
3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of advanced materials, including polymers and composites, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl involves its interaction with molecular targets such as enzymes and DNA. The cyano groups can form hydrogen bonds with amino acids in enzyme active sites, inhibiting their activity. Additionally, the boron atoms can coordinate with nucleophilic sites on DNA, leading to potential anticancer effects.
Comparison with Similar Compounds
3,6-Dicyano-1,3,5,2,4,6-triazatriborinane-2,4-diyl can be compared with other triazine derivatives such as:
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides.
2,4,6-Triamino-1,3,5-triazine: Commonly used in the production of melamine resins.
2,4,6-Tricyano-1,3,5-triazine: Used in the synthesis of advanced materials. The uniqueness of this compound lies in its boron content, which imparts distinct chemical properties and reactivity compared to other triazine derivatives.
Properties
CAS No. |
878886-39-6 |
|---|---|
Molecular Formula |
C2H2B3N5 |
Molecular Weight |
128.5 g/mol |
InChI |
InChI=1S/C2H2B3N5/c6-1-5-8-3-10(2-7)4-9-5/h8-9H |
InChI Key |
FRSOAVSENNMDKJ-UHFFFAOYSA-N |
Canonical SMILES |
[B]1NB(N[B]N1C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















